N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
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Overview
Description
“N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” is a synthetic organic compound that features both pyridine and thiazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group at the 4-position.
Formation of the Thiazole Derivative: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative.
Coupling Reaction: The pyridine and thiazole derivatives are coupled through an ethanediamide linker under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The pyridine and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide: shares structural similarities with other compounds containing pyridine and thiazole rings, such as:
Uniqueness
The unique combination of the pyridine and thiazole rings in “N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)ethanediamide” imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-1-3-12-4-2-8/h1-6H,7H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVXVZDZCUPPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26725907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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